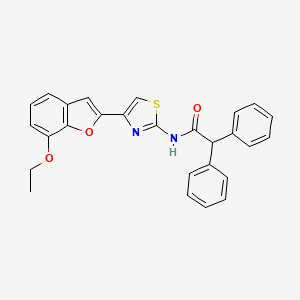

![molecular formula C20H24N6O B2531294 3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320215-74-3](/img/structure/B2531294.png)

3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

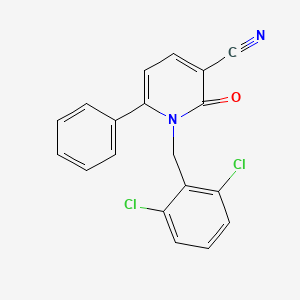

3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.453. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has highlighted the synthesis and evaluation of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines, for their in-vitro antitumor activity. Compounds in this category exhibited broad-spectrum antitumor activities against different tumor cell lines, indicating their potential as antitumor agents. For example, certain compounds demonstrated particular effectiveness against breast cancer and non-small cell lung cancer cell lines, suggesting a promising avenue for cancer treatment research (Rostom, Hassan, & El-Subbagh, 2009).

Antimicrobial and Insecticidal Activities

Another study focused on the synthesis of pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore, assessing their fungicidal and insecticidal activities. This research identified compounds with promising activities against a range of fungal diseases and insect pests, highlighting their potential in agricultural chemistry for developing new pesticides (Zhao et al., 2008).

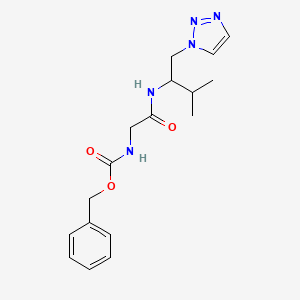

σ1 Receptor Antagonism for Pain Management

The synthesis and pharmacological evaluation of a series of pyrazoles as σ1 receptor antagonists for pain management were also reported. One compound, identified as a clinical candidate for treating pain, exhibited outstanding aqueous solubility and high metabolic stability across species, showcasing its potential in pain management strategies (Díaz et al., 2020).

Antibacterial and Antifungal Properties

Research into the antimicrobial properties of pyrazoline derivatives revealed compounds with significant antibacterial and antifungal activities. These studies provide insights into the potential of such compounds for addressing microbial infections and diseases (Jinbo et al., 1993).

Antiviral and Cytotoxic Agents

Additionally, the synthesis of 3,5-bis(arylidene)-4-piperidones and their fused pyridine analogs were explored for their antiviral and cytotoxic potentials. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, indicating their value in developing antiviral and anticancer therapeutics (El-Subbagh et al., 2000).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell growth, making it a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation . This disruption can lead to apoptosis, or programmed cell death, within tumor cells .

Result of Action

The result of the compound’s action is a significant inhibition of tumor cell growth . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-2-4-17-16(3-1)13-19(24-23-17)27-14-15-6-10-25(11-7-15)20-18-5-8-22-26(18)12-9-21-20/h5,8-9,12-13,15H,1-4,6-7,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMZCMCCZCQPLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)

![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)